Ammonium glycolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

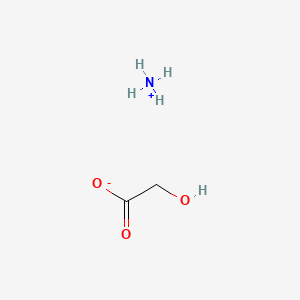

2D Structure

3D Structure of Parent

Properties

CAS No. |

35249-89-9 |

|---|---|

Molecular Formula |

C2H7NO3 |

Molecular Weight |

93.08 g/mol |

IUPAC Name |

azanium;2-hydroxyacetate |

InChI |

InChI=1S/C2H4O3.H3N/c3-1-2(4)5;/h3H,1H2,(H,4,5);1H3 |

InChI Key |

UBKBVPONTPMQQW-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])O.[NH4+] |

Canonical SMILES |

C(C(=O)[O-])O.[NH4+] |

Other CAS No. |

35249-89-9 |

physical_description |

DryPowder; Liquid |

Pictograms |

Irritant |

Related CAS |

79-14-1 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

"ammonium glycolate chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) glycolate (B3277807), the ammonium salt of glycolic acid, is a compound of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science. As the simplest alpha-hydroxy acid (AHA), its parent compound, glycolic acid, is known for its keratolytic and moisturizing properties. The neutralization of glycolic acid with ammonia (B1221849) to form ammonium glycolate results in a buffered formulation that can reduce skin irritation while maintaining efficacy, making it a popular ingredient in dermatological preparations.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound, with a focus on its mechanism of action at the cellular level, particularly relevant to drug development and dermatological research.

Chemical Structure and Identification

This compound is an organic salt formed from the acid-base reaction between glycolic acid and ammonia.[1][3] The structure consists of the glycolate anion and the ammonium cation.

-

Chemical Name: this compound[4]

-

Synonyms: Ammonium hydroxyacetate, Hydroxyacetic acid ammonium salt[4][5]

Molecular Structure:

-

Molecular Formula: C₂H₇NO₃[3]

-

Canonical SMILES: C(C(=O)[O-])O.[NH4+][3]

-

InChI Key: UBKBVPONTPMQQW-UHFFFAOYSA-N[3]

Physicochemical Properties

While this compound is commonly available as an aqueous solution, its properties in anhydrous form are also of interest.

| Property | Value | Source(s) |

| Molecular Weight | 93.08 g/mol | [3][5] |

| Physical State | Viscous liquid when anhydrous.[3] Typically a clear, colorless liquid in solution.[5] | [3][5] |

| Melting Point | Not precisely determined for the anhydrous form; it exists as a viscous liquid at room temperature.[3] | [3] |

| Boiling Point | Decomposes upon heating. Thermal decomposition begins around 96°C, generating ammonia gas.[6] | [6] |

| Density | Approximately 1.2 g/cm³ in solution. | [3] |

| Solubility | Highly soluble in water.[3] | [3] |

| Stability | Generally stable under standard laboratory conditions. It may decompose upon prolonged heating or exposure to strong acids or bases.[3] | [3] |

Experimental Protocols

Synthesis of this compound (Aqueous Solution)

Principle: This protocol describes the synthesis of an aqueous solution of this compound through the neutralization of glycolic acid with ammonium hydroxide (B78521). The reaction is exothermic and requires careful temperature control to prevent the formation of byproducts such as glycolamide.[3]

Materials:

-

Glycolic acid (e.g., 70% solution in water)

-

Ammonium hydroxide (e.g., 28-30% solution in water)

-

Deionized water

-

Reaction vessel with stirring and cooling capabilities (e.g., a jacketed glass reactor with an overhead stirrer and a cooling circulator)

-

pH meter

-

Thermometer

Procedure:

-

Preparation of Glycolic Acid Solution:

-

If starting with a solid or a more concentrated solution of glycolic acid, dilute it with deionized water to the desired starting concentration (e.g., 20-40% w/v).[3] This helps in managing the exothermicity of the subsequent neutralization step.

-

-

Cooling:

-

Place the glycolic acid solution in the reaction vessel and begin stirring.

-

Cool the solution to below 20°C using the cooling circulator.

-

-

Neutralization:

-

Slowly add the ammonium hydroxide solution dropwise to the stirring glycolic acid solution.

-

Monitor the temperature and pH of the reaction mixture continuously. Maintain the temperature between 20-25°C to prevent the formation of glycolamide and other oligomers.[3]

-

Continue adding ammonium hydroxide until the pH of the solution reaches a target range of 6.5-7.5.[3]

-

-

Final Adjustment and Storage:

-

Once the desired pH is reached, stop the addition of ammonium hydroxide.

-

Allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.

-

The resulting solution is an aqueous solution of this compound. Store it in a well-sealed container at room temperature.

-

Quantification of this compound in a Cosmetic Formulation by HPLC

Principle: This method provides a general framework for the quantification of the glycolate anion from this compound in a cosmetic matrix using High-Performance Liquid Chromatography (HPLC) with UV detection. The method would require validation for a specific formulation.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Mobile phase: Acetonitrile (B52724) and a suitable aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), pH adjusted to be compatible with the analyte and column.

-

Sample preparation solvents (e.g., water, methanol)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound reference standard in deionized water.

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the cosmetic formulation into a volumetric flask.

-

Add a suitable solvent to dissolve the sample and extract the this compound. Sonication may be used to aid dissolution.

-

Dilute the solution to the mark with the solvent.

-

Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer. The exact ratio and buffer composition should be optimized for the specific application.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection: UV at a low wavelength (e.g., 210 nm), as glycolic acid has a weak chromophore.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to the glycolate anion based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of glycolate in the sample solution from the calibration curve and calculate the amount of this compound in the original cosmetic formulation.

-

Biological Activity and Signaling Pathways

The biological effects of this compound can be attributed to the actions of its constituent ions: the glycolate anion and the ammonium cation.

Glycolate Anion and its Effects on Keratinocytes

In dermatological applications, the glycolate anion is the primary active component responsible for the exfoliating and skin-rejuvenating effects of this compound.[1][2] Its mechanism of action involves the modulation of several signaling pathways in keratinocytes, the primary cell type of the epidermis.

1. Induction of Keratinocyte Proliferation:

Glycolic acid has been shown to increase the proliferation of basal keratinocytes.[7] This effect is pH-dependent and is mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is sensitive to acidic conditions.[7] The activation of TRPV1 leads to the release of ATP, which can then act on P2 receptors, further promoting cell proliferation.[7] This accelerated epidermal turnover contributes to the peeling and rejuvenating effects observed with glycolic acid treatments.[7]

2. Anti-inflammatory Effects via NF-κB Pathway Modulation:

Exposure to UVB radiation is a key driver of skin inflammation. Studies have demonstrated that glycolic acid can suppress UVB-induced inflammatory responses in keratinocytes.[8][[“]] It achieves this by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][[“]] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and mediators, such as IL-1β, IL-6, IL-8, TNF-α, and COX-2.[[“]][[“]]

Caption: Cellular transport and effects of the ammonium ion.

Applications in Drug Development and Research

The properties of this compound make it a valuable compound in several areas of research and development:

-

Dermatological Formulations: Its primary application is in skincare products for exfoliation, treatment of photoaging, and improving skin texture and tone. [1]The buffered nature of this compound allows for the formulation of products with a higher concentration of glycolic acid and a pH that is less irritating to the skin. [1]* Drug Delivery: As an excipient, it can be used to adjust the pH of formulations, which can be critical for the stability and bioavailability of active pharmaceutical ingredients.

-

Chemical Synthesis: this compound serves as an intermediate in the synthesis of other organic molecules. For instance, it can be converted back to high-purity glycolic acid through deammoniation. [3]* Material Science: It has been used as a precursor in the combustion synthesis of advanced ceramic materials. [3]

Conclusion

This compound is a multifaceted compound with well-established applications in the cosmetic industry and potential for broader use in pharmaceuticals and material science. Its biological activity is primarily driven by the glycolate anion, which modulates key signaling pathways in keratinocytes to promote exfoliation and reduce inflammation. The ammonium cation, while buffering the formulation, also has known effects on cellular ion transport and metabolism. A thorough understanding of its chemical properties, synthesis, and biological mechanisms of action is crucial for researchers and professionals seeking to harness its benefits in the development of new and improved therapeutic and cosmetic products.

References

- 1. revivalabs.com [revivalabs.com]

- 2. lesielle.com [lesielle.com]

- 3. Buy this compound (EVT-432239) | 35249-89-9 [evitachem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C2H7NO3 | CID 169677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20060160198A1 - Method for the production of glycolic acid from this compound by direct deammoniation - Google Patents [patents.google.com]

- 7. Glycolic acid induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topical application of glycolic acid suppresses the UVB induced IL-6, IL-8, MCP-1 and COX-2 inflammation by modulating NF-κB signaling pathway in keratinocytes and mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. consensus.app [consensus.app]

Synthesis of Ammonium Glycolate from Glycolic Acid and Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ammonium (B1175870) glycolate (B3277807), a key intermediate in various chemical and pharmaceutical processes. The document outlines the core chemical reaction, detailed experimental protocols derived from established chemical principles and analogous syntheses, potential side reactions, and relevant physicochemical data.

Introduction

Ammonium glycolate (C₂H₇NO₃) is the ammonium salt of glycolic acid. It is formed through a straightforward acid-base neutralization reaction between glycolic acid, the simplest α-hydroxy acid, and ammonia (B1221849).[1][2] This compound serves as a valuable intermediate, notably in the production of high-purity glycolic acid and in cosmetic formulations where it acts as a pH-neutralized form of glycolic acid to reduce skin irritation.[3][4] Understanding its synthesis is critical for controlling purity, yield, and the formation of byproducts.

Core Synthesis Pathway

The fundamental reaction is the proton transfer from the carboxylic acid group of glycolic acid to the lone pair of electrons on the ammonia molecule, forming the ammonium and glycolate ions in an aqueous solution.

dot

Caption: Acid-base neutralization of glycolic acid with ammonia.

Physicochemical and Stoichiometric Data

The following table summarizes key data for the reactants and product involved in the synthesis.

| Property | Glycolic Acid (HOCH₂COOH) | Ammonia (NH₃) | This compound (C₂H₇NO₃) |

| Molar Mass ( g/mol ) | 76.05 | 17.03 | 93.08[5] |

| CAS Number | 79-14-1 | 7664-41-7 | 35249-89-9[5] |

| Appearance | Colorless, odorless solid | Colorless gas | Clear, colorless liquid in solution[5] |

| Anhydrous Form | - | - | Viscous liquid[6] |

| Molecular Formula | C₂H₄O₃ | NH₃ | C₂H₇NO₃[5] |

Experimental Protocol: Aqueous Synthesis

This protocol is synthesized from general neutralization principles and specific conditions reported for the highly analogous synthesis of ammonium thioglycolate from thioglycolic acid.[7][8] The primary product of this reaction is an aqueous solution of this compound.

4.1 Materials and Equipment

-

Glycolic acid (e.g., 70% solution in water)

-

Ammonium hydroxide (B78521) (e.g., 28-30% solution in water)

-

Deionized water

-

Reaction vessel with stirring and temperature control (e.g., jacketed glass reactor)

-

pH meter

-

Addition funnel

4.2 Procedure

-

Charge Reactor: Charge the reaction vessel with a known quantity of glycolic acid solution (e.g., 20-40% w/v solution is common in industrial processes).

-

Dilution (Optional): If starting with a high concentration of glycolic acid, dilute with deionized water to the target concentration.

-

Cooling: Begin stirring and cool the glycolic acid solution to below 25°C to manage the exothermic nature of the neutralization reaction.

-

Ammonia Addition: Slowly add ammonium hydroxide solution via an addition funnel. Monitor the temperature and pH of the reaction mixture continuously. Maintain the temperature between 20-25°C to prevent the formation of glycolamide.[6]

-

pH Control: Continue the addition until the pH of the solution reaches a stable endpoint between 6.5 and 7.5. An optimal pH range ensures complete conversion of the acid to its salt.

-

Molar Ratio: The final molar ratio of ammonia to glycolic acid should be slightly in excess of 1:1, typically ranging from 1.01:1 to 1.2:1, to ensure full neutralization of the acid.[7]

-

Reaction Completion: Once the target pH is reached and stable, allow the solution to stir for an additional 30-60 minutes to ensure the reaction is complete.

4.3 Purification and Isolation The direct product is an aqueous solution of this compound, which can be used as is for many applications. To obtain a more concentrated or anhydrous form:

-

Water Removal: Free water can be removed via vacuum distillation. The solution is typically heated to 40-90°C under reduced pressure.[6][9]

-

Product: The resulting product is a substantially anhydrous, viscous liquid form of this compound.[6]

dot

Caption: General experimental workflow for this compound synthesis.

Reaction Parameters and Quantitative Data

The table below outlines key reaction conditions derived from analogous chemical processes, which are critical for maximizing yield and purity.

| Parameter | Recommended Value/Range | Rationale & Notes |

| Temperature | 20 - 25°C (Neutralization) | Minimizes the formation of the glycolamide byproduct, which is favored at higher temperatures.[6] |

| pH | 6.5 - 7.5 | Ensures complete conversion to the ammonium salt. The pKa of glycolic acid is ~3.83, so this range favors the deprotonated form.[10] |

| Molar Ratio (NH₃:Acid) | 1.01:1 to 1.2:1 | A slight excess of ammonia ensures the complete neutralization of glycolic acid.[7] |

| Reactant Conc. | 20-50 wt% Glycolic Acid | Balances reaction kinetics with ease of handling. Higher concentrations can lead to increased viscosity.[6] |

| Yield (Expected) | >90% | Based on a reported yield of 92.9% for the analogous synthesis of ammonium thioglycolate.[11] The reaction is a high-conversion neutralization. |

| Purity (Aqueous) | Dependent on reactant purity | The primary impurity is typically unreacted starting materials or the glycolamide side-product. |

Side Reactions and Impurities

The primary side reaction of concern is the formation of glycolamide, particularly if the reaction temperature is not adequately controlled.

Reaction: HOCH₂COOH + NH₃ → HOCH₂CONH₂ (Glycolamide) + H₂O[6]

This amidation reaction is favored at elevated temperatures, such as those that might be used during water removal if not properly controlled. The formation of glycolamide represents a loss of yield and introduces an impurity that may need to be removed for high-purity applications.

dot

Caption: Competing reaction pathways for glycolic acid and ammonia.

References

- 1. revivalabs.com [revivalabs.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound [chemicalbook.com]

- 4. KR830002621B1 - Method for preparing thioglycolate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2006069129A1 - Method for the production of glycolic acid from this compound by direct deammoniation - Google Patents [patents.google.com]

- 7. US5319136A - Preparation of pure ammonium thioglycolate - Google Patents [patents.google.com]

- 8. Buy Ammonium thioglycolate | 5421-46-5 [smolecule.com]

- 9. US20060160198A1 - Method for the production of glycolic acid from this compound by direct deammoniation - Google Patents [patents.google.com]

- 10. WO2006069127A1 - Method for the production of glycolic acid from this compound by solvent extraction - Google Patents [patents.google.com]

- 11. Purification of Thioglycolic Acid and Synthesis of Ammonium Thioglycolate - Dissertation [m.dissertationtopic.net]

An In-depth Technical Guide to the Biocatalytic Conversion of Glycolonitrile to Ammonium Glycolate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolic acid (HOCH₂COOH) is the simplest α-hydroxy acid, valued for its broad utility in industries ranging from personal care and textiles to the synthesis of biocompatible polymers like polyglycolic acid (PGA).[1] Traditionally, glycolic acid production has relied on chemical methods, such as the carbonylation of formaldehyde (B43269), which often involve harsh conditions and generate significant waste.[2] Biocatalysis presents a compelling "green" alternative, offering high selectivity, mild reaction conditions, and reduced environmental impact.[3][4]

This guide focuses on the enzymatic conversion of glycolonitrile (B6354644) (HOCH₂CN) to glycolic acid. The reaction is typically performed in an aqueous solution at a pH between 6 and 8.[5][6][7] Under these conditions, the product exists predominantly as its ammonium (B1175870) salt, ammonium glycolate (B3277807). This process leverages the efficiency of nitrilase enzymes, which directly hydrolyze the nitrile group to a carboxylic acid and ammonia (B1221849) in a single step.[3][4][8] This document provides a comprehensive overview of the core biochemistry, key biocatalysts, quantitative performance data, and detailed experimental protocols relevant to this biotransformation.

The Core Biocatalytic Pathway

The conversion of glycolonitrile to ammonium glycolate is a direct enzymatic hydrolysis reaction. This process is catalyzed by a class of enzymes known as nitrilases (E.C. 3.5.5.1).[3][4] These enzymes directly convert the nitrile functional group (-CN) into a carboxylic acid (-COOH) and ammonia (NH₃) without the formation of an amide intermediate.[1][3][9]

The overall reaction is as follows:

HOCH₂CN (Glycolonitrile) + 2 H₂O ---(Nitrilase)---> HOCH₂COOH (Glycolic Acid) + NH₃ (Ammonia)

In a reaction medium with a pH maintained between 6 and 8, the ammonia produced reacts with the glycolic acid (pKa ~3.83) to form the ammonium salt.[5][7]

HOCH₂COOH + NH₃ <--> HOCH₂COO⁻NH₄⁺ (this compound)

This direct, single-step conversion is a significant advantage over the alternative two-step pathway involving nitrile hydratase and amidase enzymes.[4][8]

Caption: Biochemical pathway for the conversion of glycolonitrile.

Key Biocatalysts and Performance Data

The efficiency of the bioconversion is highly dependent on the choice of biocatalyst. Nitrilases are found in a wide range of microorganisms, with bacteria being a prominent source for industrial applications.[3][4] Whole microbial cells, either free or immobilized, are often used as they are cost-effective and protect the enzyme.[10][11]

Prominent microorganisms investigated for this process include:

-

Alcaligenes sp. ECU0401 : A bacterial strain isolated from soil samples, demonstrating high nitrilase activity specifically against glycolonitrile.[8]

-

Acidovorax facilis 72W (ATCC 55746) : This strain's nitrilase has been a focus of industrial development, with its gene being cloned and expressed in host organisms like E. coli for enhanced production.[5][9][12]

The performance of these biocatalysts under various conditions is summarized below.

Table 1: Performance of Alcaligenes sp. ECU0401 Biocatalyst

| Parameter | Value | Conditions / Notes | Source |

| Optimal pH | 6.5 | 100 mM KH₂PO₄–K₂HPO₄ buffer | [8] |

| Optimal Temperature | 30°C | Activity decreases significantly above this temperature. | [8] |

| Yield (Growing Cells) | 96.5% | 200 mM glycolonitrile fed sequentially over 14 hours in a 5-L fermenter. | [8] |

| Yield (Resting Cells) | 94.1% | 50 mM glycolonitrile hydrolyzed in 36 hours. | [8] |

| Substrate Tolerance | Up to 100 mM | Resting cells achieved a 73.6% yield at this concentration after 36 hours. | [8] |

| Immobilized Cell Productivity | 1,042.2 g glycolic acid / g dry cell weight | Achieved after 29 batch recycles using glutaraldehyde/polyethylenimine cross-linked carrageenan. | [8] |

Table 2: Performance of Acidovorax facilis 72W Biocatalyst

| Parameter | Value | Conditions / Notes | Source |

| Conversion | 100% | High specificity for glycolonitrile to glycolic acid. | [9] |

| Reaction pH | ~6 to 8 | Maintained to produce this compound. | [5][7] |

| Reaction Temperature | 25°C | Temperature used for determining specific activity. | [9] |

| Catalyst Form | Whole cells, permeabilized cells, purified enzyme | The patent covers various forms of the enzyme catalyst. | [9] |

| Catalyst Productivity | At least 300 g glycolic acid / g dry cell weight | A target productivity for making the process economical. | [5][7] |

| Heat Treatment (Whole Cells) | 35°C to 70°C for 10-120 min | Destroys competing nitrile hydratase and amidase activities. | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing the bioconversion process. The following protocols are synthesized from published research and patents.

Protocol: Nitrilase Activity Assay

This protocol is used to determine the specific activity of the biocatalyst.

-

Prepare Reaction Mixture : In a suitable vessel, prepare a 1.0 mL reaction mixture containing:

-

100 mM Potassium Phosphate (B84403) Buffer (pH 6.5-7.5).[8]

-

-

Equilibrate Temperature : Incubate the reaction mixture at the desired temperature (e.g., 30°C for Alcaligenes sp. or 25°C for A. facilis) for 5 minutes.[8][9]

-

Initiate Reaction : Add a known quantity of biocatalyst (e.g., 0.1 mL of whole cell suspension or a specific weight of immobilized beads) to the mixture to start the reaction.

-

Incubate : Incubate the reaction for a defined period (e.g., 15-30 minutes) with appropriate agitation.

-

Terminate Reaction : Stop the reaction by adding a quenching agent, such as 0.05 mL of 2N HCl or 0.01 mL of 6M HCl.[5] This denatures the enzyme and prepares the sample for analysis.

-

Centrifuge : Centrifuge the mixture to pellet the cells and any precipitates (e.g., 10,000 rpm for 10 min).

-

Analyze Supernatant : Analyze the supernatant for the concentration of glycolic acid produced using HPLC (see Protocol 4.3).

-

Calculate Activity : One International Unit (IU) of activity is defined as the amount of enzyme required to convert one micromole of glycolonitrile to glycolic acid per minute under the specified conditions.[9]

Protocol: Whole-Cell Bioconversion in a Bioreactor

This protocol outlines a batch or fed-batch process for producing this compound.

-

Bioreactor Setup : Prepare a sterilized bioreactor (e.g., 5-L stirred-tank) containing the appropriate culture medium or buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).[8][13]

-

Inoculation : Introduce the biocatalyst (e.g., cultured Alcaligenes sp. cells or E. coli expressing A. facilis nitrilase) into the reactor.

-

Set Parameters : Maintain the reaction temperature (e.g., 30°C) and pH (e.g., 6.5-7.0) using automated control systems.[8][13] pH can be controlled by the addition of ammonium hydroxide.[14]

-

Substrate Feeding : Introduce the glycolonitrile substrate. For high concentrations, use a sequential or fed-batch addition strategy to avoid substrate inhibition.[8] The feed rate can be controlled to maintain a target glycolonitrile concentration.[5]

-

Agitation and Aeration : Provide gentle agitation to ensure mixing. The reaction can be run under substantially oxygen-free conditions to improve catalyst stability.[5]

-

Monitoring : Periodically withdraw samples to monitor the concentrations of glycolonitrile and glycolic acid via HPLC.

-

Harvesting : Once the conversion is complete (typically 14-36 hours), harvest the reaction broth.[8]

-

Downstream Processing : Separate the biocatalyst (e.g., by centrifugation or filtration). The resulting aqueous solution of this compound can be further processed to isolate pure glycolic acid via methods like ion exchange or electrodialysis.[5][12]

Protocol: Analytical Method (HPLC)

This protocol is for the quantitative analysis of glycolic acid.

-

HPLC System : Use a High-Performance Liquid Chromatography system equipped with a Refractive Index (RI) detector.[5]

-

Column : Employ an ion-exchange column suitable for organic acid analysis, such as a Bio-Rad HPX-87H column (30 cm × 7.8 mm).[5]

-

Mobile Phase : Use an isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 N H₂SO₄).[5][8]

-

Column Temperature : Maintain the column temperature at 50°C.[5]

-

Sample Preparation : Prepare the sample by diluting the quenched reaction supernatant with an external standard solution (e.g., 0.25 M n-propanol in water).[5]

-

Injection : Inject a small volume (e.g., 10 µL) of the prepared sample.[5]

-

Quantification : Identify and quantify the glycolic acid peak based on the retention time (e.g., ~7.12 min) and peak area relative to a calibration curve prepared with known standards.[8]

Overall Process Workflow and Key Considerations

The industrial production of this compound via biocatalysis is an integrated process that spans from substrate synthesis to final product purification.

Caption: End-to-end workflow for biocatalytic glycolic acid production.

A critical factor in this workflow is the purity of the glycolonitrile substrate. The chemical synthesis of glycolonitrile from formaldehyde and hydrogen cyanide can leave residual unreacted formaldehyde.[6][15] Formaldehyde is known to be an inactivating agent for nitrilase enzymes, and its presence can significantly reduce catalyst productivity and stability.[5][7] Therefore, processes that produce high-purity glycolonitrile or methods to sequester residual formaldehyde during the reaction are crucial for an economically viable process.[1][15]

References

- 1. EP2217714B1 - Sequestration of formaldehyde to stabilize nitrilase specific activity when converting glycolonitrile to glycolic acid - Google Patents [patents.google.com]

- 2. Biotechnological production of glycolic acid and ethylene glycol: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 4. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7939303B2 - Process for producing glycolic acid from formaldehyde and hydrogen cyanide - Google Patents [patents.google.com]

- 6. EP1833784B1 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]

- 7. WO2006069114A2 - Process for producing glycolic acid from formaldehyde and hydrogen cyanide - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. US6416980B1 - Method for producing glycolic acid from glycolonitrile using nitrilase - Google Patents [patents.google.com]

- 10. air.unimi.it [air.unimi.it]

- 11. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20060160198A1 - Method for the production of glycolic acid from this compound by direct deammoniation - Google Patents [patents.google.com]

- 13. alliedacademies.org [alliedacademies.org]

- 14. eureka.patsnap.com [eureka.patsnap.com]

- 15. US7368492B2 - Process for the synthesis of glycolonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Decomposition of Ammonium Glycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ammonium (B1175870) glycolate (B3277807). The information is compiled from publicly available patents and scientific literature, focusing on the chemical pathways, products, and the experimental methodologies used for their characterization. This document is intended to be a valuable resource for professionals working in fields where the thermal stability and degradation pathways of ammonium salts of alpha-hydroxy acids are of interest.

Executive Summary

The thermal decomposition of ammonium glycolate is a multi-step process initiated by a reversible dissociation into ammonia (B1221849) and glycolic acid. This primary decomposition begins at approximately 96°C. Subsequent and competing reactions, particularly at elevated temperatures, lead to the formation of byproducts including glycolamide, linear and cyclic oligomers of glycolic acid, and water. The final product distribution is highly dependent on the reaction conditions such as temperature and pressure. The primary analytical techniques employed to study this decomposition are thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS). While the qualitative aspects of the decomposition are understood, specific kinetic parameters for this compound are not widely reported in scientific literature.

Core Decomposition Mechanism

The thermal decomposition of this compound proceeds through several key stages, which can occur concurrently, especially at higher temperatures.

2.1 Initial Dissociation

The primary and initial step in the thermal decomposition is the reversible dissociation of the this compound salt into its constituent acid and base: glycolic acid and ammonia. This is an endothermic process.

2.2 Formation of Glycolamide

A significant secondary reaction is the amidation of glycolic acid by the ammonia released during the initial dissociation. This reaction forms glycolamide and water. The formation of amides from the thermal decomposition of ammonium carboxylates is a known reaction pathway, though it often requires elevated temperatures to drive off the water and shift the equilibrium.[1][2]

2.3 Condensation and Polymerization

At temperatures exceeding 140°C, glycolic acid can undergo self-condensation reactions.[1] This leads to the formation of linear oligomers (e.g., diglycolic acid, triglycolic acid) and the cyclic dimer, glycolide (B1360168) (1,4-dioxane-2,5-dione). These condensation reactions also produce water.

Logical Flow of Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of this compound.

References

An In-depth Technical Guide to the Solubility of Ammonium Glycolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ammonium (B1175870) glycolate (B3277807) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of the factors influencing its solubility, qualitative solubility information, and detailed experimental protocols for determining its solubility in various organic solvent systems.

Introduction to Ammonium Glycolate

This compound is the ammonium salt of glycolic acid, with the chemical formula C₂H₇NO₃.[1][2][3][4] It is a hygroscopic, white crystalline solid that is known to be highly soluble in water.[5] This high aqueous solubility is attributed to its ionic nature and the presence of the ammonium ion.[5] In its anhydrous form, it exists as a viscous liquid at room temperature.[5] this compound serves as a key intermediate in various chemical syntheses and is utilized in the cosmetics industry.[6] Understanding its solubility in organic solvents is crucial for its application in formulation development, purification processes, and as a reactant in non-aqueous chemical systems.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Several key factors influence this solubility:

-

Polarity: this compound is a highly polar and ionic compound. Therefore, it is expected to have greater solubility in polar organic solvents compared to non-polar solvents. Solvents with high dielectric constants are generally better at solvating ions.

-

Hydrogen Bonding: The presence of hydroxyl and ammonium groups in this compound allows for hydrogen bonding. Solvents that can act as hydrogen bond donors or acceptors are more likely to dissolve it.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there can be exceptions.

-

Presence of Water: The solubility of this compound in organic solvents can be significantly influenced by the presence of water. Even small amounts of water can increase its solubility in many organic solvents due to the high aqueous solubility of the salt.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the scientific literature. The following table summarizes the available qualitative information. For comparative purposes, data on analogous salts can sometimes provide insights into expected solubility trends.

| Organic Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Methanol | CH₃OH | Polar Protic | Likely to be soluble |

| Ethanol | C₂H₅OH | Polar Protic | Likely to be soluble |

| Acetone | C₃H₆O | Polar Aprotic | Moderately to sparingly soluble |

| Isopropanol | C₃H₈O | Polar Protic | Moderately soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Sparingly soluble to insoluble |

| Toluene | C₇H₈ | Non-polar | Likely insoluble |

| Hexane | C₆H₁₄ | Non-polar | Likely insoluble |

Note: This table is based on general principles of solubility and the known properties of this compound. Experimental verification is necessary for precise quantitative values.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound in specific organic solvents, a well-defined experimental protocol is essential. The following sections detail two widely accepted methods: the Shake-Flask Method for determining equilibrium solubility and the Gravimetric Method for quantifying the dissolved solute.

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[7][8] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Analytical method for quantification (e.g., HPLC, IC, or a colorimetric method for ammonium)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter that has been pre-wetted with the solvent to remove any undissolved microparticles.

-

Dilution: If necessary, dilute the filtered sample with the same solvent to bring the concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

The gravimetric method is a straightforward technique to determine the concentration of a non-volatile solute in a saturated solution by evaporating the solvent.[9][10][11][12][13]

Materials and Equipment:

-

Saturated solution of this compound in the organic solvent (obtained from the Shake-Flask method)

-

Analytical balance

-

Evaporating dish or watch glass

-

Pipette

-

Oven or vacuum oven

Procedure:

-

Weighing the Dish: Accurately weigh a clean and dry evaporating dish (W₁).

-

Adding the Saturated Solution: Pipette a known volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Weighing the Dish and Solution: Immediately weigh the evaporating dish containing the solution (W₂).

-

Evaporation: Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, an oven set at a temperature below the decomposition temperature of this compound can be used. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Drying to a Constant Weight: Dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive weighings are within an acceptable tolerance.

-

Final Weighing: Record the final weight of the evaporating dish with the dry residue (W₃).

Calculation:

-

Weight of the dissolved this compound = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is critical. Several analytical techniques can be employed:

-

Ion Chromatography (IC): This method can be used to separate and quantify the ammonium ion or the glycolate ion.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis for a derivatized form or a refractive index detector) can be used to quantify glycolate.

-

Colorimetric Methods: The concentration of the ammonium ion can be determined using colorimetric methods such as the Berthelot reaction or with Nessler's reagent, followed by spectrophotometric measurement.[14][15]

Visualizations

Caption: Workflow for the Shake-Flask method of solubility determination.

Caption: Logical steps for the gravimetric determination of solubility.

Conclusion

References

- 1. This compound | C2H7NO3 | CID 169677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS No- 35249-89-9 | Simson Pharma Limited [simsonpharma.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Buy this compound (EVT-432239) | 35249-89-9 [evitachem.com]

- 6. This compound | 35249-89-9 | Benchchem [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. msesupplies.com [msesupplies.com]

- 14. Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction [mdpi.com]

- 15. epa.gov [epa.gov]

A Technical Guide to the Physical State and Appearance of Pure Ammonium Glycolate

This technical guide provides a comprehensive overview of the physical and chemical properties of pure ammonium (B1175870) glycolate (B3277807). It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. The guide includes a summary of its physical properties, detailed experimental protocols for its synthesis, and a logical workflow diagram.

Physical State and Appearance

Ammonium glycolate (C₂H₇NO₃) is the ammonium salt of glycolic acid.[1] Its physical state can vary depending on its purity and the method of preparation. When in an anhydrous (water-free) state, it typically appears as a viscous liquid at room temperature.[2] However, solvent-free synthesis methods, such as the reaction of powdered glycolic acid with gaseous ammonia (B1221849), can yield free-flowing crystalline this compound.[2] Aqueous solutions of this compound are typically clear and colorless.[3] The compound is generally stable under standard laboratory conditions but may decompose upon heating.[2]

Quantitative Physical and Chemical Properties

A summary of the key quantitative properties of this compound is presented below. Data is compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇NO₃ | [2][3] |

| Molecular Weight | ~93.08 g/mol | [2][3][4] |

| Physical Form | Anhydrous: Viscous liquid or crystalline solid | [2] |

| Appearance | Solution: Clear, colorless liquid | [3] |

| Melting Point | Not applicable (decomposes on heating) | [2][5] |

| Boiling Point | Not applicable (decomposes on heating) | [5] |

| Density | ~1.2 g/cm³ (in solution) | [2] |

| Solubility | Highly soluble in water | [2] |

| pH | Neutral to slightly acidic in solution | [2] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the neutralization of glycolic acid with ammonia. This process is exothermic and requires careful control of reaction conditions to ensure high purity and prevent the formation of byproducts.

Protocol: Synthesis of this compound via Neutralization

Objective: To synthesize this compound by reacting glycolic acid with ammonia in an aqueous solution.

Materials:

-

Glycolic acid (HOCH₂COOH) solution (20-40% w/v)

-

Ammonia (NH₃) solution or gas

-

Deionized water

-

Reaction vessel with temperature control and stirring

-

pH meter

Methodology:

-

A solution of glycolic acid (20-40% w/v) is prepared in a temperature-controlled reaction vessel.[2]

-

The solution is maintained at a temperature between 20–25°C to prevent the thermal decomposition of the product into glycolamide or other oligomers.[2]

-

Ammonia is slowly added to the stirred glycolic acid solution.

-

The pH of the reaction mixture is continuously monitored and maintained within the optimal range of 6.5–7.5.[2] This pH ensures that the glycolic acid is predominantly in its ionic form, which facilitates the proton transfer to ammonia.[2]

-

The reaction is considered complete when the pH stabilizes within the target range without further addition of ammonia.

-

The resulting product is an aqueous solution of this compound. If a solid product is desired, subsequent steps such as vacuum distillation or evaporation are required to remove the water.[2]

Logical and Experimental Workflow Visualization

The following diagram illustrates the key steps and controlling factors in the synthesis of this compound via the neutralization pathway.

Caption: Workflow for the synthesis of this compound.

References

Fundamental Reactions of Ammonium Glycolate in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical reactions of ammonium (B1175870) glycolate (B3277807) in an aqueous environment. Ammonium glycolate, the salt formed from glycolic acid and ammonia (B1221849), is a key intermediate in various chemical and biological processes. Understanding its reactivity and stability in water is crucial for applications ranging from industrial synthesis to pharmaceutical formulation. This document details the equilibrium dynamics, thermal decomposition pathways, and key reactions of this compound, supported by experimental protocols and quantitative data.

Core Reactions of this compound in Aqueous Solution

This compound (NH₄(HOCH₂COO)) is highly soluble in water and exists in a dynamic equilibrium with its constituent acid and base. The primary reactions governing its behavior in aqueous solution are the acid-base equilibrium and thermal decomposition.

Acid-Base Equilibrium

In an aqueous solution, this compound, the salt of a weak acid (glycolic acid, pKa ≈ 3.83) and a weak base (ammonia, pKa of conjugate acid NH₄⁺ ≈ 9.25), is predominantly present in its ionic form. However, a proton transfer equilibrium is established:

NH₄⁺(aq) + HOCH₂COO⁻(aq) ⇌ NH₃(aq) + HOCH₂COOH(aq)

The equilibrium lies significantly to the left, favoring the ammonium and glycolate ions. The equilibrium constant (K_eq) for this reaction at room temperature is approximately 10⁻⁴⁵, indicating that less than one percent of the dissolved salt exists as free ammonia and glycolic acid in the bulk solution.[1] This equilibrium is sensitive to changes in pH and temperature.

Thermal Decomposition

Upon heating, an aqueous solution of this compound undergoes decomposition, primarily yielding glycolic acid and ammonia gas. This process, often referred to as "deammoniation" or "thermal salt cracking," is a key method for the production of high-purity glycolic acid.[2]

The overall thermal decomposition reaction is:

NH₄(HOCH₂COO)(aq) → HOCH₂COOH(l) + NH₃(g)

This decomposition is typically initiated by first removing the free water from the solution, often under vacuum at temperatures between 40°C and 90°C, to form a substantially anhydrous salt.[2] The subsequent thermal decomposition of this salt begins at around 96°C, with the generation of ammonia gas.[2]

At elevated temperatures, particularly above 140°C, several side reactions can occur, leading to the formation of byproducts:[2]

-

Glycolamide Formation: Liberated ammonia can react with glycolic acid to form glycolamide and water. This is a reversible reaction, and the glycolamide can be hydrolyzed back to glycolic acid. HOCH₂COOH + NH₃ ⇌ HOCH₂CONH₂ + H₂O

-

Oligomerization: Glycolic acid can undergo self-condensation to form linear oligomers (dimers, trimers, etc.) and the cyclic dimer, glycolide. This process also releases water. n(HOCH₂COOH) → H-[O-CH₂-CO]n-OH + (n-1)H₂O 2(HOCH₂COOH) → (C₄H₄O₄) [glycolide] + 2H₂O

The formation of these byproducts can be minimized by controlling the reaction temperature and pressure, and by efficiently removing the ammonia gas as it is formed.[2]

Quantitative Data

Table 1: Thermal Decomposition Characteristics of Selected Ammonium Carboxylates

| Ammonium Salt | Major Decomposition Peak Temperature (°C) | Primary Decomposition Products | Reference |

| Ammonium Acetate | 133.8 | Acetic Acid, Ammonia | [1] |

| Ammonium Benzoate | 194.7 | Benzoic Acid, Ammonia | [1] |

| Ammonium Salicylate | 204.2 | Salicylic Acid, Ammonia | [1] |

| Ammonium Carbonate | 96 - 128 | Ammonia, Carbon Dioxide, Water |

Note: The decomposition temperatures are dependent on the heating rate and experimental conditions.

Table 2: Activation Energies for Thermal Decomposition of Various Ammonium Salts

| Compound | Activation Energy (Ea) (kJ/mol) | Analytical Method | Reference |

| Ammonium Carbonate | 77.39 | TGA | |

| Ammonium Perchlorate | 117.21 - 152.34 | DSC | [3] |

| Ammonium Nitrate | 161.40 | DSC | [3] |

| Ammonium Sulfate | 110.02 (deamination) | TGA | [4] |

This data for other ammonium salts provides a comparative basis for the energy requirements of thermal decomposition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound reactions in aqueous solution.

Quantification of Ammonia by the Indophenol (B113434) Blue Method

This colorimetric method is widely used for the determination of low concentrations of ammonia in aqueous samples.

Principle: Ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline solution to form a blue-colored indophenol dye. The intensity of the color, measured spectrophotometrically at 630 nm, is proportional to the ammonia concentration. Sodium nitroprusside is used as a catalyst to enhance the reaction rate.[5]

Reagents:

-

Phenol Solution: Dissolve 80 g of phenol in 300 mL of ethanol (B145695) and dilute to 600 mL with deionized water.[5]

-

Sodium Nitroprusside Solution (0.5% w/v): Dissolve 0.5 g of sodium nitroprusside in 100 mL of deionized water. Store in a dark bottle.

-

Alkaline Citrate (B86180) Solution: Dissolve 100 g of trisodium (B8492382) citrate and 5 g of sodium hydroxide (B78521) in 500 mL of deionized water.

-

Sodium Hypochlorite Solution (approx. 0.1 N): Dilute a commercial bleach solution to the appropriate concentration.

-

Oxidizing Solution: Mix 100 mL of alkaline citrate solution with 25 mL of sodium hypochlorite solution. Prepare fresh daily.

-

Ammonia Standard Stock Solution (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium chloride (dried at 100°C) in deionized water and dilute to 1 L.

-

Ammonia Standard Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0 mg/L NH₃-N).

Procedure:

-

Pipette 25 mL of the sample (or a diluted aliquot) into a 50 mL volumetric flask.

-

Add 10 mL of the phenol solution and mix.

-

Add 10 mL of the oxidizing solution and mix thoroughly.

-

Dilute to the 50 mL mark with deionized water and mix.

-

Allow the color to develop for at least 30 minutes at room temperature in the dark.

-

Measure the absorbance of the solution at 630 nm using a spectrophotometer, with a reagent blank as the reference.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of ammonia in the sample from the calibration curve.

Quantification of Glycolic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of organic acids like glycolic acid.

Principle: Reversed-phase HPLC separates compounds based on their polarity. Glycolic acid, being a polar compound, is typically analyzed using a C18 column with an aqueous mobile phase at a low pH to ensure it is in its protonated form. Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm).[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a phosphate (B84403) buffer (e.g., 10 mM, pH 2.4) and acetonitrile (B52724) (e.g., 90:10 v/v).[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Sample Preparation: Filter the aqueous sample containing this compound through a 0.45 µm syringe filter to remove any particulate matter. Dilute the sample as necessary to fall within the linear range of the calibration curve.

-

Standard Preparation: Prepare a stock solution of glycolic acid (e.g., 1000 mg/L) in deionized water. From this, prepare a series of working standards (e.g., 10, 50, 100, 200 mg/L) for the calibration curve.

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Identify the glycolic acid peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of glycolic acid in the samples from this curve.

Analysis of Thermal Decomposition by Thermogravimetric Analysis-Infrared Spectroscopy (TGA-IR)

TGA-IR is a powerful technique for studying the thermal decomposition of materials by simultaneously measuring mass loss and identifying the evolved gaseous products.

Principle: A sample is heated in a controlled atmosphere according to a defined temperature program. The mass of the sample is continuously monitored by a microbalance (TGA). The gases evolved during decomposition are transferred via a heated transfer line to an infrared spectrometer (FTIR) for identification.

Experimental Setup:

-

TGA Instrument: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

-

FTIR Spectrometer: A Fourier-transform infrared spectrometer equipped with a gas cell.

-

Heated Transfer Line: A heated, inert tube connecting the TGA furnace outlet to the FTIR gas cell to prevent condensation of evolved gases.

-

Sample Pans: Typically alumina (B75360) or platinum crucibles.

-

Purge Gas: An inert gas such as nitrogen or argon.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the TGA sample pan.

-

TGA-IR Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) to remove air and create an inert atmosphere.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 25°C to 400°C).

-

Continuously record the sample mass (TGA curve) and the IR spectra of the evolved gases.

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) will show mass loss steps corresponding to decomposition events. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.

-

The IR spectra of the evolved gases at different temperatures are analyzed to identify the decomposition products. For example, ammonia has characteristic absorption bands around 930-970 cm⁻¹ and 3330-3340 cm⁻¹. Water and carbon dioxide (from further decomposition) also have distinct IR spectra.

-

By correlating the mass loss events with the identification of the evolved gases, the decomposition pathway can be elucidated.

-

Visualizations of Pathways and Workflows

Reaction Pathways

Experimental Workflow for Kinetic Study

TGA-IR Analysis Workflow

References

- 1. libjournals.unca.edu [libjournals.unca.edu]

- 2. US20060160198A1 - Method for the production of glycolic acid from this compound by direct deammoniation - Google Patents [patents.google.com]

- 3. Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

An In-depth Technical Guide on the Discovery and History of Ammonium Glycolate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery and history of ammonium (B1175870) glycolate (B3277807) synthesis. While the precise historical moment of the first synthesis of ammonium glycolate is not well-documented, its origins are intrinsically linked to the discovery and synthesis of its precursor, glycolic acid. This document details the foundational discovery of glycolic acid in the mid-19th century and traces the evolution of its synthesis, which directly enabled the production of this compound through a straightforward neutralization reaction.

This guide presents key historical milestones, detailed experimental protocols for both historical and contemporary synthesis methods, and quantitative data to allow for comparative analysis. Furthermore, reaction pathways and experimental workflows are visually represented through diagrams to enhance understanding of the underlying chemical processes.

Introduction

This compound, the ammonium salt of glycolic acid, is a versatile compound with applications ranging from cosmetics and personal care to industrial processes.[1] Its properties are largely defined by the glycolic acid moiety, the smallest of the α-hydroxy acids (AHAs). Understanding the synthesis of this compound requires a journey back to the initial isolation and synthesis of glycolic acid, a pivotal moment in organic chemistry.

The Genesis: Discovery and Early Synthesis of Glycolic Acid

The history of this compound begins with its parent compound, glycolic acid.

1848: The Naming of Glycolic Acid

The French chemist Auguste Laurent first coined the term "glycolic acid" (acide glycolique) in 1848.[2] He postulated its existence as a hypothetical acid related to the amino acid glycine, which was then known as glycocolle.[2]

1851: The First Synthesis

The first successful synthesis of glycolic acid was achieved in 1851 by the German chemist Adolph Strecker and the Russian chemist Nikolai Nikolaevich Sokolov.[2][3] Their pioneering work laid the foundation for all subsequent chemistry of glycolic acid and its derivatives, including this compound.

Strecker and Sokolov's Experimental Protocol (1851)

The inaugural synthesis of glycolic acid was a multi-step process:

-

Reaction of Hippuric Acid: Hippuric acid was treated with nitric acid and nitrogen dioxide. This reaction yielded an ester of benzoic acid and glycolic acid, which they named "benzoglycolic acid."[2]

-

Hydrolysis: The "benzoglycolic acid" ester was then subjected to prolonged boiling with dilute sulfuric acid for several days. This hydrolysis step cleaved the ester bond, yielding benzoic acid and the desired glycolic acid.[2][3]

The Advent of this compound Synthesis

The synthesis of this compound is a direct and simple acid-base neutralization reaction between glycolic acid and ammonia (B1221849).[4] Once methods for producing glycolic acid became established, the synthesis of its ammonium salt was a logical and straightforward chemical step.

Primary Synthesis Pathway: Neutralization

The most common and direct method for synthesizing this compound is the neutralization of glycolic acid with ammonia or ammonium hydroxide (B78521).

4.1.1. Reaction Mechanism

The reaction is an acid-base neutralization where the acidic proton of the carboxylic acid group in glycolic acid is transferred to the basic ammonia molecule, forming the ammonium cation and the glycolate anion.

Caption: Neutralization reaction for this compound synthesis.

Modern and Industrial Synthesis Methods

Several methods for the synthesis of this compound have been developed, ranging from simple laboratory procedures to more advanced, solvent-free industrial processes.

4.2.1. Biocatalytic Conversion

An enzymatic process can be employed to produce this compound from glycolonitrile. This method utilizes a nitrilase enzyme to catalyze the conversion, typically resulting in an aqueous solution of this compound.[5]

4.2.2. Solvent-Free Synthesis

To address sustainability, solvent-free methods have been developed:

-

Gas-Solid Reaction: Powdered glycolic acid is exposed to gaseous ammonia. This technique can achieve high conversion rates without the need for an aqueous medium.

-

Mechanochemical Synthesis: Glycolic acid is subjected to ball milling with ammonium carbonate. The mechanical energy drives the proton exchange, leading to the formation of this compound.

Reverse Reaction: Production of Glycolic Acid from this compound

Interestingly, this compound can also serve as a precursor for the production of high-purity glycolic acid through a process known as "thermal salt cracking" or direct deammoniation.[6][7] This reversible nature is significant in industrial applications.

Caption: Thermal decomposition of this compound.

Quantitative Data on Synthesis Methods

The following table summarizes available quantitative data for various this compound synthesis and related processes. Data for the analogous ammonium thioglycolate is included for comparative purposes where direct data for this compound is limited.

| Method | Reactants | Temperature (°C) | Pressure | Reaction Time | Yield/Conversion | Purity | Reference |

| Gas-Solid Reaction | Glycolic Acid (solid), Ammonia (gas) | 25-30 | Atmospheric | 2-4 hours | 97-99% Conversion | Not specified | [2] |

| Mechanochemical Synthesis | Glycolic Acid, Ammonium Carbonate | Ambient | Not applicable | 30-45 minutes | Not specified | Not specified | [2] |

| Thermal Decomposition (for GA production) | This compound | 120-150 | Reduced (20-50 kPa) | Not specified | ~85% Recovery of Glycolic Acid | High Purity | [2] |

| Neutralization (Ammonium Thioglycolate analogue) | Thioglycolic Acid, Ammonia | 25-100 | Atmospheric | Not specified | 92.9% | 54.25% (initial) | [6] |

Experimental Protocols

Laboratory Scale Synthesis of this compound via Neutralization

This protocol describes a standard laboratory procedure for the synthesis of this compound from glycolic acid and ammonium hydroxide.

Materials:

-

Glycolic acid (solid or 70% aqueous solution)

-

Ammonium hydroxide (e.g., 28-30% solution)

-

Deionized water

-

Beaker or flask

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

pH meter or pH indicator strips

-

Ice bath (optional, for controlling exothermic reaction)

Procedure:

-

Preparation of Glycolic Acid Solution: If starting with solid glycolic acid, dissolve a known molar amount in a minimal amount of deionized water in a beaker. If using a 70% solution, calculate the required volume for the desired molar quantity and place it in the beaker.

-

Neutralization: While stirring the glycolic acid solution, slowly add a stoichiometric amount of ammonium hydroxide solution. The reaction is exothermic, so the addition should be controlled. An ice bath can be used to maintain the temperature.

-

pH Monitoring: Monitor the pH of the solution. Continue adding ammonium hydroxide until a neutral pH (approximately 7.0) is achieved.

-

Final Product: The resulting solution is an aqueous solution of this compound. The concentration can be adjusted by adding or removing water (e.g., through evaporation under reduced pressure).

Industrial Process: Thermal Decomposition for Glycolic Acid Recovery

This protocol outlines the key steps in the industrial process of generating glycolic acid from an aqueous solution of this compound.

Equipment:

-

Reaction vessel with heating and vacuum capabilities

-

Condenser for ammonia recovery

Procedure:

-

Dehydration: An aqueous solution of this compound (typically 5-70 wt%) is heated to a temperature of approximately 40-90°C under vacuum to remove the free water, forming a substantially anhydrous this compound salt, which is a viscous liquid at room temperature.[6]

-

Thermal Decomposition ("Salt Cracking"): The anhydrous this compound is then heated to a higher temperature, typically between 100°C and 140°C, under vacuum.[7] This provides the energy for the decomposition of the ammonium salt into glycolic acid and ammonia gas.

-

Ammonia Removal and Recovery: The liberated ammonia gas is removed by the vacuum system and can be condensed and recycled.

-

Product Mixture: The resulting product is a mixture containing glycolic acid, as well as potential byproducts such as oligomers of glycolic acid and unreacted this compound.[6]

-

Hydrolysis (Optional): Water can be added to the product mixture and heated to hydrolyze the glycolic acid oligomers back into monomeric glycolic acid, increasing the overall yield.[6]

Conclusion

The synthesis of this compound is a chemically straightforward process, fundamentally reliant on the prior synthesis of glycolic acid. While the specific historical details of the first synthesis of the ammonium salt are not as well-chronicled as those of its parent acid, the pathway to its production was clearly paved by the pioneering work of Laurent, Strecker, and Sokolov in the mid-19th century. Modern synthesis methods have evolved to include more efficient and environmentally friendly approaches, such as enzymatic and solvent-free reactions. The reversible nature of the this compound to glycolic acid transformation also highlights its importance as a stable intermediate in industrial processes. This guide provides the foundational knowledge, experimental details, and process understanding for researchers and professionals working with this versatile compound.

References

- 1. echemi.com [echemi.com]

- 2. specialchem.com [specialchem.com]

- 3. Ammonium Thioglycolate Research Reagent [benchchem.com]

- 4. US3915638A - Method for determination of glycolic acid - Google Patents [patents.google.com]

- 5. revivalabs.com [revivalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. US20060160198A1 - Method for the production of glycolic acid from this compound by direct deammoniation - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of Ammonium Glycolate as a pH Buffer in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for the accuracy and reproducibility of enzymatic assays.[1] The choice of buffer can significantly influence enzyme activity, stability, and kinetics.[1][2] While common buffers like phosphate (B84403), Tris, and HEPES are widely used, the exploration of alternative buffering agents can provide advantages in specific experimental contexts.[2] This document provides detailed application notes and protocols for the use of ammonium (B1175870) glycolate (B3277807) as a pH buffer in enzymatic assays.

Ammonium glycolate is the salt of a weak acid, glycolic acid (pKa ≈ 3.83), and a weak base, ammonia (B1221849) (pKa of the conjugate acid, NH₄⁺, is ≈ 9.25).[2][3][4][5][6] This composition allows for two potential buffering ranges, making it a versatile, albeit unconventional, choice for enzymatic studies. This application note will explore the properties, preparation, and application of this compound buffers, as well as potential considerations for its use.

Properties of this compound Buffer

This compound buffers can be utilized in two distinct pH ranges, centered around the pKa values of its constituent acid and base.

| Property | Value | Reference |

| pKa₁ (Glycolic Acid) | ~ 3.83 | [3][4] |

| pKa₂ (Ammonium Ion) | ~ 9.25 | [2][5][6] |

| Effective Buffering Range 1 | pH 2.8 - 4.8 | Inferred from pKa₁ |

| Effective Buffering Range 2 | pH 8.2 - 10.2 | Inferred from pKa₂ |

| Solubility in Water | High | [1] |

| Stability | Stable under standard laboratory conditions. May decompose with prolonged heating. | [1] |

Advantages:

-

Dual-Range Buffering: Can be employed for enzymes active in either acidic or alkaline conditions.

-

High Solubility: Easily prepared and used in aqueous solutions.[1]

-

Potential for Minimal Metal Ion Chelation: Unlike phosphate or citrate (B86180) buffers, it is less likely to chelate divalent metal ions, which can be crucial for metalloenzyme activity.

Potential Disadvantages and Interferences:

-

Ammonium Ion Interference: Ammonium ions can act as substrates or modulators for certain enzymes, such as glutamate (B1630785) dehydrogenase.[7][8]

-

Glycolate Interference: Glycolate is a substrate for enzymes like glycolate oxidase and can interfere with assays involving lactate (B86563) oxidase.[9][10][11][12][13]

-

Temperature Sensitivity: The pKa of the ammonium ion is known to be sensitive to temperature changes, which could lead to pH shifts in non-thermostated assays.

-

Lack of Precedent: As it is not a conventional biological buffer, its effects on a wide range of enzymes are not well-documented.

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Stock Solution

Materials:

-

Glycolic acid (solid, ≥99% purity)

-

Ammonium hydroxide (B78521) solution (~28-30% NH₃)

-

High-purity water (e.g., Milli-Q or deionized)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Weigh 7.61 g of glycolic acid (molar mass = 76.05 g/mol ).

-

Dissolve the glycolic acid in approximately 800 mL of high-purity water in a 1 L beaker on a stir plate.

-

Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH.

-

For an acidic buffer (e.g., pH 4.0), less ammonium hydroxide will be required. For an alkaline buffer (e.g., pH 9.0), continue adding ammonium hydroxide until the target pH is approached.

-

Use a more dilute solution of ammonium hydroxide or a strong acid/base (e.g., 1 M HCl or 1 M NaOH) for fine pH adjustment to the desired value.

-

Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

-

Bring the final volume to 1 L with high-purity water.

-

Store the buffer solution at 4°C. The solution is generally stable, but it is good practice to check the pH before each use.[1]

Protocol 2: General Enzymatic Assay Using this compound Buffer

This protocol provides a general framework. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for the enzyme under investigation.

Materials:

-

0.1 M this compound Buffer (prepared according to Protocol 1, at the optimal pH for the enzyme)

-

Enzyme stock solution

-

Substrate stock solution

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Assay Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube or directly in a microplate well, prepare the reaction mixture. A typical 200 µL reaction might consist of:

-

140 µL of 0.1 M this compound Buffer

-

20 µL of substrate solution (to achieve the desired final concentration)

-

20 µL of high-purity water or any cofactors/modulators

-

-

Pre-incubation: Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the Reaction: Add 20 µL of the enzyme solution to the reaction mixture to initiate the reaction. Mix gently but thoroughly.

-

Monitor the Reaction: Immediately place the microplate or cuvette in the spectrophotometer and measure the change in absorbance at the appropriate wavelength over a set period. Collect data at regular intervals (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis:

-

Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

-

Perform control experiments, including a no-enzyme control and a no-substrate control, to account for any background reaction.

-

If investigating enzyme kinetics, vary the substrate concentration and measure the corresponding initial rates.

-

Data Presentation

Quantitative data from enzymatic assays should be tabulated for clarity and ease of comparison.

Table 1: Effect of pH on Enzyme Activity in this compound Buffer

| pH | Relative Enzyme Activity (%) | Standard Deviation |

| 8.0 | 75 | ± 4.2 |

| 8.5 | 92 | ± 5.1 |

| 9.0 | 100 | ± 4.8 |

| 9.5 | 88 | ± 3.9 |

| 10.0 | 65 | ± 3.5 |

Table 2: Michaelis-Menten Kinetic Parameters in 0.1 M this compound Buffer (pH 9.0)

| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |

| Substrate A | 150 | 25.4 |

| Substrate B | 25 | 18.2 |

Visualizations

References

- 1. Buy this compound (EVT-432239) | 35249-89-9 [evitachem.com]

- 2. homework.study.com [homework.study.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 79-14-1 CAS MSDS (Glycolic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. The ammonium ion ( NH_{4}^{ + } , pKa=9.25) has a lower pKa than themeth.. [askfilo.com]

- 6. proprep.com [proprep.com]

- 7. Non-specific interference in the measurement of plasma ammonia: importance of using a sample blank - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]